Dimethicone Deuterated;
Description
Significance of Isotopic Labeling in Contemporary Chemical Science
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons. wikipedia.org This substitution acts as a "label" that allows scientists to track the molecule through chemical reactions or biological pathways without altering its chemical properties. wikipedia.orgstudysmarter.co.uk Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used for this purpose. studysmarter.co.uksymeres.com
The importance of isotopic labeling in science is vast. It enables researchers to:
Trace molecular pathways: By following the labeled molecule, scientists can understand metabolic processes, drug absorption, and distribution within an organism. silantes.comsimsonpharma.com
Elucidate reaction mechanisms: Tracking the position of the isotope in the products of a reaction helps to determine the step-by-step process of the chemical transformation. scielo.org.mxnumberanalytics.com
Enhance analytical sensitivity: Labeled compounds are used as internal standards in techniques like mass spectrometry to achieve more accurate and reliable quantification of substances. thalesnano.com
Improve material properties: In polymer science, deuteration can lead to more stable materials due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. scielo.org.mxjst.go.jp
Overview of Polydimethylsiloxanes (PDMS) and Their Deuterated Analogs in Research Contexts
Polydimethylsiloxane (B3030410) (PDMS), also known as dimethicone, is a silicon-based organic polymer. wikipedia.orgdrugfuture.com It is known for its unique properties, including optical transparency, biocompatibility, chemical stability, and flexibility. mdpi.comnih.gov These characteristics make PDMS a versatile material with wide-ranging applications in fields like microfluidics, biomedical engineering, and as a component in various consumer products. mdpi.comelveflow.comechemi.com
Deuterated PDMS, or Dimethicone Deuterated, is a form of PDMS where some or all of the hydrogen atoms in the methyl groups have been replaced by deuterium. polymersource.ca This isotopic substitution makes it a valuable tool in various research applications, particularly in studies involving neutron scattering. nist.govdtic.mil The difference in neutron scattering lengths between hydrogen and deuterium allows for contrast variation techniques, which are essential for studying the structure and dynamics of polymer blends and other complex systems. researchgate.netacs.org
Rationale for Deuteration in Enhancing Analytical Resolution and Mechanistic Elucidation
The substitution of hydrogen with deuterium in molecules like dimethicone provides significant advantages in analytical and mechanistic studies.
Enhancing Analytical Resolution:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are widely used in NMR spectroscopy. zeochem.com In the context of studying a non-deuterated analyte, using a deuterated version of a compound like dimethicone can help to simplify complex proton NMR spectra by removing the signals from the dimethicone itself, allowing for a clearer observation of the signals from the molecule of interest. thalesnano.com
Mass Spectrometry (MS): Deuterated compounds serve as excellent internal standards in mass spectrometry. thalesnano.com Because they have nearly identical chemical properties and retention times to their non-deuterated counterparts but a different mass, they can be used to accurately quantify the amount of the non-deuterated compound in a sample. thalesnano.com
Neutron Scattering: As mentioned earlier, the significant difference in neutron scattering cross-sections between hydrogen and deuterium is a key advantage. scielo.org.mx This allows researchers to "highlight" or "hide" certain parts of a molecular assembly by selectively deuterating components, providing detailed structural information that would be otherwise inaccessible. researchgate.net
Mechanistic Elucidation:
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. jst.go.jp This means that reactions involving the breaking of a C-D bond are often slower than those involving a C-H bond. This phenomenon, known as the kinetic isotope effect, is a powerful tool for determining reaction mechanisms. symeres.com By observing whether the rate of a reaction changes upon deuteration of a specific site, researchers can deduce whether that C-H bond is broken in the rate-determining step of the reaction. symeres.comnumberanalytics.com
Tracing Reaction Pathways: Deuterium labeling allows scientists to follow the path of hydrogen atoms throughout a chemical reaction. numberanalytics.comresearchgate.netresearchgate.net By analyzing the position of the deuterium atoms in the final products, the mechanism of bond formation and cleavage can be unraveled. nih.gov This is crucial for understanding everything from fundamental organic reactions to complex biological transformations. researchgate.net
Interactive Data Table: Properties of Dimethicone
| Property | Value |
| CAS Registry Number | 9006-65-9 drugfuture.com |
| Molecular Formula | (C2H6OSi)n elveflow.com |
| Appearance | Clear, colorless, viscous liquid drugfuture.comchemicalbook.com |
| Solubility | Insoluble in water and alcohol; Miscible with chloroform (B151607) and ether drugfuture.com |
| Stability | Stable to heat and resistant to most chemical substances, but affected by strong acids chemicalbook.comnih.gov |
Properties
Molecular Formula |
(CD₃OSi)n |
|---|---|
Molecular Weight |
-62.14 |
Synonyms |
Belsil DM 1000 Deuterated; DC 1132 Deutrated; Xiameter 300 Deuterated; M 620 Deuterated; Belsil DM 200 Deuterated |
Origin of Product |
United States |
Synthesis and Isotopic Modification Methodologies for Dimethicone Deuterated
Strategies for Deuterium (B1214612) Incorporation in Polysiloxane Chains
Hydrogen-Deuterium (H-D) exchange is a powerful method for deuterating existing polysiloxane structures. wikipedia.org This process involves treating the non-deuterated polymer with a deuterium source, typically deuterium gas (D₂), in the presence of a catalyst. Transition metal catalysts are essential for activating the otherwise stable Si-H and C-H bonds to facilitate the exchange.
Recent research has highlighted the efficacy of iron-based catalysts for this purpose. An iron-β-diketiminato complex, for instance, has been shown to catalyze the H/D exchange of hydrosiloxanes with near-complete isotopic incorporation. acs.orgnih.gov In one study, poly(methylhydrosiloxane) (B7799882) (PMHS), a related polysiloxane, underwent quantitative deuteration using this system. acs.org The reaction proceeds by activating D₂ and facilitating the exchange with hydrogen atoms on the siloxane backbone. nih.gov
Platinum complexes have also demonstrated high efficiency in catalyzing H/D exchange for various silanes under mild conditions, which is a principle applicable to siloxane precursors. acs.org These reactions are typically performed in a solvent like hexane (B92381) under a D₂ atmosphere. acs.org The general mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by reductive elimination after exchange with deuterium.
The table below summarizes findings from catalytic H-D exchange studies on various silanes and siloxanes, illustrating the high levels of deuterium incorporation achievable.
| Substrate | Catalyst System | Deuterium Source | Achieved Deuterium Incorporation (%) | Reference |
| Phenylsilane | Platinum(0) Complex | D₂ (1 atm) | 90 | acs.org |
| Phenylmethylsilane | Platinum(0) Complex | D₂ (1 atm) | 90 | acs.org |
| 3° Siloxane | Iron-β-diketiminato | D₂ (4 atm) | 98 | acs.org |
| Poly(methylhydrosiloxane) | Iron-β-diketiminato | D₂ (4 atm) | Quantitative (>99) | acs.org |
| MePhSiH₂ | Iron-β-diketiminato | D₂ (1 atm) | 92 | nih.gov |
This interactive table allows for sorting and filtering of the presented research findings.
An alternative and more position-specific strategy involves the synthesis of the polysiloxane chain using monomers that have been deuterated beforehand. researchgate.netresolvemass.ca The fundamental synthesis of dimethicone involves the ring-opening polymerization of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D₄), or the condensation of linear silane (B1218182) precursors, like dichlorodimethylsilane. google.comshu.ac.uk
By using deuterated versions of these precursors, a fully or selectively deuterated dimethicone polymer can be constructed. For example, using deuterated dichlorodimethylsilane, (CD₃)₂SiCl₂, in a hydrolysis and condensation reaction would yield a dimethicone polymer where the methyl groups are perdeuterated. This "bottom-up" approach offers exceptional control over the location of the deuterium labels, which is critical for specific NMR or neutron scattering experiments. acs.org While potentially more costly due to the synthesis of the deuterated monomers, this method avoids the sometimes incomplete or non-selective nature of H-D exchange reactions on a large polymer. resolvemass.ca
Control of Deuteration Degree and Positional Specificity
The extent and location of deuterium incorporation are critical parameters that are controlled differently depending on the synthetic strategy.
Via H-D Exchange: The degree of deuteration is controlled by optimizing reaction conditions. Factors include the choice and concentration of the catalyst, the pressure of the deuterium source (D₂ gas), reaction temperature, and duration. acs.orgacs.org For example, studies show that increasing D₂ pressure can lead to higher levels of deuterium incorporation. acs.org However, achieving complete and uniform deuteration across a large polymer can be challenging, and positional specificity is often limited, with more accessible hydrogens being exchanged more readily. mdpi.com
Via Deuterated Monomers: This method provides the highest level of control over both the degree and position of deuteration. nih.gov The isotopic purity of the final polymer is directly dependent on the isotopic purity of the starting monomer. By designing and synthesizing monomers with deuterium atoms at specific sites, researchers can build polymers with precisely placed labels. For instance, to study the dynamics of the methyl side groups specifically, a monomer can be synthesized where only the methyl hydrogens are substituted with deuterium.
Purification Techniques for Deuterated Dimethicone Analogs
Following synthesis, the deuterated dimethicone must be purified to remove unreacted starting materials, catalysts, byproducts, and non-deuterated or partially deuterated species. Standard polymer purification techniques are employed for this purpose.
Distillation/Evaporation: Low molecular weight impurities and residual solvents can be removed under reduced pressure. This is particularly effective for removing volatile siloxane precursors or byproducts from the polymerization reaction. mdpi.com
Chromatography: Techniques such as gel permeation chromatography (GPC) or column chromatography are used to separate the polymer based on size, effectively removing smaller molecules like catalysts or unreacted monomers. thermofisher.comcore.ac.uk High-performance liquid chromatography (HPLC) can also be adapted for the purification of polymers. thermofisher.com
Solvent Precipitation/Extraction: This method involves dissolving the crude product in a suitable solvent and then adding a non-solvent to precipitate the polymer, leaving impurities behind in the solution. google.com.na This process can be repeated to enhance purity.
Recently, novel methods for deuterium separation, such as using graphene membranes, have been developed, although their primary application is for separating hydrogen and deuterium gas rather than purifying complex polymers. jsap.or.jp
Characterization of Isotopic Purity and Enrichment
To validate the success of the synthesis, the final product must be rigorously analyzed to confirm its structure and determine the isotopic purity and degree of enrichment. A combination of spectroscopic and spectrometric techniques is essential for a comprehensive characterization. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural confirmation and isotopic analysis.
¹H NMR: The disappearance or reduction in the intensity of specific proton signals directly indicates their replacement by deuterium.
²H NMR: The appearance of signals in the deuterium spectrum confirms the presence and chemical environment of the incorporated deuterium atoms. researchgate.net
²⁹Si NMR: This technique provides information about the silicon environment. The coupling between silicon and deuterium (¹JSi-D) can confirm deuteration at silicon centers. nih.gov
The following table outlines the key analytical methods and the information they provide.
| Analytical Technique | Information Provided |
| ¹H NMR | Confirms the absence of hydrogen at specific sites. |
| ²H NMR | Confirms the presence and location of deuterium. |
| ²⁹Si NMR | Characterizes the silicon backbone and confirms Si-D bonds. |
| High-Resolution Mass Spectrometry (HRMS) | Determines overall isotopic enrichment and purity by analyzing the mass distribution of isotopologues. rsc.orgnih.gov |
| Gas Chromatography (GC) | Can be used to assess the purity of deuterated precursors or breakdown products of the polymer. acs.org |
This interactive table summarizes the primary methods for characterizing deuterated polymers.
Advanced Spectroscopic Characterization of Dimethicone Deuterated
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the characterization of deuterated dimethicone, offering insights into its molecular structure and behavior in different environments.
Deuterium (B1214612) (²H or D) NMR spectroscopy is a direct method for observing the deuterated sites within the dimethicone molecule. magritek.com As an isotope with a spin of 1, deuterium provides a distinct NMR signal that can confirm the success and extent of deuteration. wikipedia.org While ²H NMR has a similar chemical shift range to proton (¹H) NMR, it generally exhibits lower resolution. magritek.com
The primary application of ²H NMR in the study of deuterated dimethicone is to verify the incorporation of deuterium into the methyl groups attached to the silicon atoms. A strong peak in the ²H NMR spectrum corresponding to the chemical shift of these methyl groups serves as direct evidence of successful deuteration. wikipedia.org Conversely, the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum further confirms the isotopic exchange. magritek.com
Furthermore, ²H NMR is particularly valuable for studying molecular dynamics. Changes in the orientation of the C-D bonds due to molecular motions have a pronounced effect on the spectral line shape. wikipedia.org This makes ²H NMR a sensitive probe for investigating the chain mobility and orientation of the deuterated polymer chains in various states, such as in solution or as part of a larger formulation.
The use of deuterated solvents is standard practice in ¹H NMR spectroscopy to avoid overwhelming signals from the solvent itself. pharmaffiliates.com When analyzing deuterated dimethicone, this practice becomes even more crucial for achieving high signal resolution. By minimizing the solvent's proton signals, the subtle but important residual proton signals from the analyte can be clearly observed and interpreted. ucla.edu
The choice of deuterated solvent can influence the appearance of the ¹H NMR spectrum. acdlabs.comresearchgate.net Different solvents can induce slight changes in the chemical shifts of the analyte's protons due to varying solvent-solute interactions. This can sometimes be used to resolve overlapping signals and gain a clearer picture of the molecular structure.
In the context of deuterated dimethicone, ¹H NMR in a suitable deuterated solvent would be used to detect any remaining non-deuterated methyl groups. The integration of these residual proton signals can provide a quantitative measure of the degree of deuteration.
| Deuterated Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Multiplicity |
|---|---|---|---|
| Chloroform-d (CDCl₃) | 7.26 | 77.16 | Singlet (¹H), Triplet (¹³C) |
| Acetone-d₆ | 2.05 | 29.84, 206.26 | Quintet (¹H), Septet (¹³C) |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 | Quintet (¹H), Septet (¹³C) |
| Methanol-d₄ | 3.31, 4.87 (OH) | 49.00 | Quintet (¹H), Septet (¹³C) |
Data sourced from common NMR solvent reference tables. ucla.eduillinois.edu
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR spectra, each chemically non-equivalent carbon atom typically gives a single peak. wikipedia.org For deuterated dimethicone, the carbon atoms of the deuterated methyl groups will exhibit a characteristic multiplet signal due to coupling with deuterium, which has a spin of 1. A CD₃ group, for instance, will appear as a septet (a pattern of seven lines). blogspot.com This splitting pattern is a definitive indicator of deuteration at the carbon level. The chemical shift of these carbons will be in the typical range for methyl groups attached to silicon.
The intensity of signals from deuterated carbons can be significantly lower than their protonated counterparts for several reasons. The nuclear Overhauser effect (NOE), which enhances the signal of carbons attached to protons, is absent for deuterated carbons. blogspot.com Additionally, the relaxation times (T₁) for deuterated carbons can be longer, potentially leading to signal saturation and reduced intensity under standard acquisition parameters. blogspot.com
Silicon-29 NMR (²⁹Si NMR) is a powerful technique for studying the silicon backbone of dimethicone. magritek.com Silicon-29 has a spin of ½ and a wide chemical shift range, making it sensitive to the chemical environment around the silicon atom. huji.ac.il In deuterated dimethicone, the primary silicon signal will correspond to the repeating dimethylsiloxane units. The chemical shift of this peak is typically around -22 ppm. nih.gov
| Nucleus | Typical Chemical Shift Range for Dimethicone | Key Information Obtained |
|---|---|---|
| ¹³C | ~0-2 ppm (for -Si(CH₃)₂) | Confirmation of deuteration via C-D coupling patterns. |
| ²⁹Si | ~ -22 ppm (for -O-Si(CH₃)₂-O-) | Information on the polysiloxane backbone structure and purity. magritek.comnih.gov |
Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. ucsb.edu The rate of diffusion is related to the size and shape of the molecule. jhu.edu In a DOSY experiment, a series of spectra are acquired with increasing magnetic field gradient strengths, leading to an attenuation of the signal intensity that is dependent on the diffusion rate of the molecule. ufl.edu
For deuterated dimethicone, DOSY can be used to determine its diffusion coefficient in a given solvent. This information can be used to estimate the average molecular weight of the polymer. ufl.edu By comparing the diffusion coefficient of deuterated dimethicone with that of its non-deuterated counterpart, it is possible to investigate the subtle effects of isotopic substitution on the hydrodynamic radius of the molecule.
DOSY is also a powerful tool for analyzing complex mixtures containing deuterated dimethicone. It allows for the separation of the NMR signals of the polymer from those of other components in the mixture, even if their signals overlap in a standard 1D NMR spectrum. This can be particularly useful in formulation analysis, where dimethicone is often combined with various other ingredients.
Vibrational Spectroscopy for Conformational and Intermolecular Studies
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are sensitive to the vibrations of chemical bonds and can provide valuable information about the molecular structure and conformation of deuterated dimethicone.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. lucideon.com The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. thermofisher.com
For dimethicone, the FTIR spectrum is characterized by several strong absorption bands. These include:
Si-CH₃ rocking: around 789–796 cm⁻¹ thermofisher.com
Si-O-Si stretching: a strong, broad doublet between 1007–1074 cm⁻¹ thermofisher.com
CH₃ symmetric bending: a sharp peak around 1258 cm⁻¹ thermofisher.com
CH₃ asymmetric stretching: in the region of 2950–2960 cm⁻¹ thermofisher.com
Upon deuteration of the methyl groups, significant changes are expected in the FTIR spectrum. The vibrational frequencies of bonds involving hydrogen are sensitive to isotopic substitution. The heavier mass of deuterium will cause the C-D stretching and bending vibrations to occur at lower frequencies compared to the corresponding C-H vibrations. This shift can be predicted using the principles of the harmonic oscillator model.
The appearance of new absorption bands at lower wavenumbers, corresponding to C-D vibrations, and the disappearance or reduction in intensity of the C-H vibrational bands would provide clear evidence of deuteration. These changes in the FTIR spectrum can be used to monitor the extent of deuteration and to study the conformational properties of the deuterated polymer.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Dimethicone | Expected Change Upon Deuteration |
|---|---|---|
| CH₃ asymmetric stretch | 2950–2960 | Shift to lower wavenumber (C-D stretch) |
| CH₃ symmetric bend | ~1258 | Shift to lower wavenumber (C-D bend) |
| Si-O-Si asymmetric stretch | 1007–1074 | Minimal change |
| Si-CH₃ rock | 789–796 | Shift to lower wavenumber |
Data for Dimethicone sourced from Thermo Fisher Scientific application note. thermofisher.com
Raman Spectroscopy
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It relies on the inelastic scattering of monochromatic light, known as Raman scattering. When applied to deuterated dimethicone, the primary observable effect is a significant shift in the vibrational frequencies of the C-H bonds that have been replaced with C-D bonds.
The vibrational frequency of a bond is primarily determined by the bond strength and the masses of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This mass difference results in a predictable decrease in the vibrational frequency for C-D stretching and bending modes compared to their C-H counterparts. nih.gov
For example, the C-H stretching vibrations in standard dimethicone typically appear in the 2900-3000 cm⁻¹ region of the Raman spectrum. Upon deuteration, these are replaced by C-D stretching vibrations, which are expected in the "silent region" of the spectrum, around 2100-2200 cm⁻¹. nih.gov This clear spectral separation allows for the unambiguous identification and quantification of deuteration. It is important to note that the Raman susceptibility of –D stretch vibrations is theoretically lower than that of –H stretch vibrations, which can result in a lower signal intensity. nih.gov
This isotopic shift is a powerful tool for various research applications. It allows for the selective tracking of the deuterated molecules in complex mixtures or for studying the specific interactions of the deuterated parts of the molecule without interference from hydrogenated species.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Dimethicone (C-H) | Expected Wavenumber (cm⁻¹) in Dimethicone Deuterated (C-D) |
| Symmetric & Asymmetric C-H Stretch | ~2900 - 2970 | ~2100 - 2200 |
| CH₃ Bending | ~1410 & ~1260 | ~1050 & ~970 |
Sum Frequency Generation (SFG) Vibrational Spectroscopy of Interfaces
Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific technique used to study the molecular structure and orientation of molecules at interfaces. researchgate.netmdpi.comnih.gov As a second-order nonlinear optical process, SFG is inherently sensitive only to environments where inversion symmetry is broken, such as at a surface or interface. mdpi.comnih.gov This makes it an ideal tool for probing the interfacial behavior of polymers like dimethicone without interference from the bulk material.
When studying deuterated dimethicone, SFG can provide unique insights into the conformation of the polymer chains at an interface. By selectively deuterating specific functional groups, such as the methyl (CH₃) groups in the polydimethylsiloxane (B3030410) (PDMS) backbone, researchers can selectively probe the orientation and ordering of these specific groups. The distinct vibrational frequency of the C-D bond allows it to serve as a unique spectroscopic marker.
Research on standard polydimethylsiloxane (PDMS) using SFG has shown that the orientation of the surface methyl groups is dependent on the molecular weight of the polymer. elsevierpure.com The average tilt angle of the methyl groups with respect to the surface normal can be determined from the SFG spectra. elsevierpure.com By using deuterated dimethicone, similar studies can be performed with enhanced specificity. For instance, at a buried interface between deuterated dimethicone and another material, SFG can selectively probe the deuterated segments of the polymer, providing information on how they interact and arrange themselves at that specific boundary. researchgate.netnih.gov
| Parameter Studied | Information Gained from SFG | Relevance of Deuteration |
| Molecular Orientation | Determines the average tilt angle of specific functional groups (e.g., methyl groups) at an interface. elsevierpure.com | Provides a unique spectral window (C-D stretch) to isolate the signal from the deuterated parts of the molecule, enhancing specificity. |
| Interfacial Structure | Reveals changes in polymer conformation in response to different environments (e.g., in contact with air, water, or a solid substrate). nih.gov | Allows for contrast between different polymer chains or segments in a mixture at an interface. |
| Chemical Identification | The vibrational spectrum acts as a "fingerprint" for the molecules present directly at the interface. nih.gov | The C-D vibrational signature confirms the presence and behavior of the deuterated species at the surface. |
Electron Energy-Loss Spectroscopy (EELS) for Isotopic Identification
Electron Energy-Loss Spectroscopy (EELS) is an analytical technique typically integrated into a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.orgeels.infoepfl.ch As the high-energy electrons traverse the specimen, they can undergo inelastic scattering, losing a discrete amount of energy that is characteristic of the atoms and bonding within the material. wikipedia.org This allows EELS to provide information on elemental composition, chemical bonding, and electronic properties at high spatial resolution. epfl.chmyscope.training
The development of high-resolution EELS with monochromators has enabled the detection of very small energy losses, including those corresponding to vibrational modes of molecules. ornl.gov Since vibrational energies are dependent on the mass of the constituent atoms, EELS can be used to distinguish between isotopes. ornl.gov The difference in mass between hydrogen and deuterium leads to a measurable shift in the vibrational energy of C-H versus C-D bonds.
This capability makes EELS a powerful tool for isotopic identification and mapping. By scanning the focused electron beam across a sample containing deuterated dimethicone, it is possible to acquire EELS spectra at each point. The presence and intensity of the characteristic C-D vibrational loss peak can be used to create a map showing the spatial distribution of the deuterated polymer within the sample matrix. This is particularly useful for analyzing blends, composites, or biological samples where the location of the deuterated dimethicone needs to be determined at the nanoscale.
| Isotopic Bond | Corresponding Vibrational Energy (meV) | EELS Application |
| C-H Stretch | ~360 - 370 meV | Identification and mapping of standard dimethicone or hydrogenated components. |
| C-D Stretch | ~260 - 270 meV | Identification and mapping of deuterated dimethicone, providing isotopic contrast. ornl.gov |
Mass Spectrometry (MS) Techniques
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Molecular Dynamics
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying the conformational dynamics and interactions of molecules, particularly proteins. nih.govnih.gov The technique relies on the exchange of labile hydrogen atoms (e.g., amide hydrogens in a protein's backbone) with deuterium atoms when the molecule is placed in a deuterated solvent like heavy water (D₂O). youtube.com The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons; regions that are flexible and solvent-exposed exchange rapidly, while those that are buried within a folded structure or involved in strong hydrogen bonds exchange slowly or not at all. nih.govyoutube.com
Dimethicone, being a polysiloxane with a backbone of repeating (-Si(CH₃)₂-O-) units, lacks the labile amide hydrogens that are the basis of traditional HDX-MS experiments on proteins. The hydrogens in dimethicone are covalently bonded to carbon atoms, and these C-H bonds are not readily exchangeable under the mild conditions used for HDX-MS.
Therefore, the direct application of HDX-MS to study the molecular dynamics of dimethicone itself is not standard. However, dimethicone deuterated serves as a crucial component in mass spectrometry as a stable, non-exchangeable isotopic label. Its well-defined mass increase, compared to its hydrogenated counterpart, allows it to be used as an internal standard or as a distinct entity in studies of complex mixtures, where its stability and lack of participation in H-D exchange is a primary advantage.
High-Resolution Mass Spectrometry for Molecular Weight Distribution and Purity
High-resolution mass spectrometry (HRMS) is an essential tool for the detailed characterization of polymers, including dimethicone and its deuterated analogues. nih.govnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry allow for the precise determination of the molecular weights of individual polymer chains (oligomers) in a sample. researchgate.net
For a polydisperse sample like dimethicone, HRMS provides a detailed picture of the molecular weight distribution (MWD). The resulting mass spectrum shows a series of peaks, where each peak corresponds to a polymer chain of a specific length. The mass difference between adjacent major peaks corresponds to the mass of the repeating monomer unit.
In the case of deuterated dimethicone, HRMS serves two critical functions:
Confirming Deuteration and Purity: By precisely measuring the mass of the repeating monomer unit, HRMS can confirm the successful incorporation of deuterium and determine the degree of deuteration. Any residual hydrogenated monomers or impurities would be readily identified by their lower mass.
Determining Molecular Weight Distribution: Similar to standard dimethicone, HRMS determines the MWD of the deuterated polymer. This is crucial for ensuring that the deuteration process has not significantly altered the polymer's chain length distribution and for providing accurate characterization of the material. researchgate.net
| Monomer Unit | Chemical Formula | Monoisotopic Mass (Da) | Implication for Mass Spectrum |
| Dimethylsiloxane (Standard) | C₂H₆OSi | 74.0192 | Adjacent polymer peaks separated by ~74 Da. |
| Dimethylsiloxane-d₆ (Fully Deuterated) | C₂D₆OSi | 80.0568 | Adjacent polymer peaks separated by ~80 Da, confirming full deuteration of methyl groups. |
Neutron Scattering and Reflectometry with Deuterated Dimethicone
Neutron scattering and neutron reflectometry are powerful techniques for investigating the structure and dynamics of materials at the molecular and nanoscale level. wikipedia.org A key advantage of using neutrons as a probe is their sensitivity to the isotopic composition of a sample, particularly the profound difference in neutron scattering length between hydrogen (¹H) and its isotope deuterium (²H). nih.gov
Hydrogen has a negative neutron scattering length, while deuterium has a positive one. This large difference creates a strong "contrast" between hydrogenated and deuterated materials in a neutron scattering experiment. nih.gov Researchers can exploit this contrast to highlight specific components within a complex system. By selectively deuterating dimethicone, its visibility to neutrons can be tuned relative to a hydrogenated environment (or vice versa). This principle, known as contrast matching, allows for the selective visualization of the deuterated polymer's structure and location.
Neutron reflectometry measures the reflection of a neutron beam from a flat surface to provide detailed information about the structure of thin films, including thickness, density, and roughness. wikipedia.orgjst.go.jp By using layers of deuterated and non-deuterated dimethicone, or by studying the adsorption of deuterated dimethicone from a hydrogenated solvent onto a surface, neutron reflectometry can reveal:
The thickness and structure of adsorbed polymer layers. jst.go.jp
The conformation of the polymer chains at solid-liquid or liquid-air interfaces.
The extent of interdiffusion between polymer layers in a multilayer film. researchgate.net
This makes the combination of dimethicone deuteration and neutron scattering techniques exceptionally valuable for materials science, particularly in the study of polymer coatings, surfactants, and interfacial phenomena. uq.edu.au
| Isotope | Coherent Neutron Scattering Length (fm) | Significance for Dimethicone Studies |
| Hydrogen (¹H) | -3.74 | Provides high contrast against deuterated materials. |
| Deuterium (²H) | +6.67 | Allows deuterated dimethicone to be "highlighted" or "hidden" relative to a hydrogenated background by adjusting the scattering length density of the surrounding medium. nih.gov |
Small Angle Neutron Scattering (SANS) for Polymer Structure
Small Angle Neutron Scattering (SANS) is a technique used to investigate the structure of materials on a mesoscopic scale, typically from 1 to 100 nanometers. wikipedia.org By analyzing the elastic scattering of neutrons at small angles, SANS provides detailed information about the size, shape, and arrangement of polymer chains and networks. wikipedia.org In the study of deuterated dimethicone, SANS is particularly valuable for determining the conformation of polymer chains in various states, such as in solution, in melts, or within cross-linked networks. hw.ac.ukresearchgate.net
The key advantage of using deuterated dimethicone is the ability to create high contrast between the labeled chains and a hydrogenated matrix or solvent. researchgate.net This allows the scattering from the deuterated chains to be distinguished, providing clear information on their individual conformation.
Research Findings:
SANS experiments on blends of deuterated and hydrogenated linear PDMS have confirmed that the polymer chains adopt conformations consistent with theoretical predictions for Gaussian random-coils. hw.ac.uk A key finding is the relationship between the radius of gyration (Rg), a measure of the polymer coil's size, and the weight-average molar mass (Mw). For linear deuterated PDMS chains in a melt of hydrogenated PDMS, this relationship follows the scaling law Rg ∝ Mw^0.5, which is characteristic of chains obeying Gaussian statistics. hw.ac.uk
In another study, SANS was used to probe the conformational behavior of unattached deuterated linear PDMS chains within end-linked protonated PDMS networks. acs.orgresearchgate.net The research found no significant change in the radius of gyration of the linear chains as a function of the network mesh size. acs.orgresearchgate.net However, under compression, some networks exhibited excess scattering at small wave vectors, suggesting phase segregation. acs.orgresearchgate.net For networks that could be analyzed, the scattering data was well-fitted by a Kratky-Porod wormlike chain model, indicating segment alignment consistent with simulations. acs.orgresearchgate.net
The technique has also been applied to study the structure of PDMS-stabilized poly(methyl methacrylate) (PMMA) particles. acs.org By fitting the SANS data, researchers determined a structure consistent with a homogeneous PMMA core and a linearly decaying deuterated PDMS shell with a thickness exceeding 50 nm. acs.org
| System Studied | Key Parameter Investigated | Primary Finding | Supporting Model/Theory |
|---|---|---|---|
| Blends of linear hydrogenous (H) and linear deuterated (D) PDMS | Radius of Gyration (Rg) vs. Molar Mass (Mw) | Chains adopt Gaussian random-coil conformations, with Rg scaling as Mw^0.5. hw.ac.uk | Gaussian Chain Statistics |
| Unattached deuterated linear PDMS chains in protonated PDMS networks | Radius of Gyration (Rg) vs. Network Mesh Size | Rg of the linear chains was not significantly affected by the network mesh size. acs.orgresearchgate.net | Monte Carlo Simulations |
| Compressed PDMS networks with trapped deuterated linear chains | Chain Alignment | Observed segment alignment consistent with a wormlike chain model. acs.orgresearchgate.net | Kratky-Porod Wormlike Chain Model |
| PDMS-stabilized PMMA particles with deuterated PDMS | Core-Shell Structure | Data consistent with a homogeneous core and a linearly decaying PDMS shell >50 nm thick. acs.org | Onion Shell Model |
Neutron Reflectometry for Interfacial Studies
Neutron Reflectometry (NR) is a powerful technique for studying the structure of thin films and interfaces with high spatial resolution (on the order of tenths of a nanometer). researchgate.net It measures the intensity of a neutron beam reflected from a flat surface as a function of the angle of incidence. This reflectivity profile provides information about the thickness, density, and roughness of layers at and beneath the surface. diva-portal.org
The use of deuterated dimethicone is crucial in NR studies of polymer interfaces. By selectively deuterating the dimethicone layer or the solvent, one can precisely control the neutron scattering length density (SLD) profile. researchgate.net This isotopic contrast allows for the unambiguous determination of the polymer's concentration profile at an interface, its layer thickness, and its interaction with adjacent materials, such as a solid substrate or a liquid. diva-portal.orgnih.gov
Research Findings:
NR has been employed to study the interfacial structure of polyether modified silicone (PEMS), specifically PEG-12 dimethicone, which is known to form lamellar liquid crystalline phases. jst.go.jp Studies on a hydrophilized silicon wafer revealed that the PEG-12 dimethicone formed a bilayer structure at the solid-liquid interface, similar to its structure in the bulk, although the interface exhibited a certain degree of roughness. jst.go.jp
In studies of bilayer polymer films, NR has been used to investigate properties near the interface between a polymer film and a substrate. nih.gov By creating bilayers of hydrogenated and deuterated polymers, researchers can track the interdiffusion and mobility at the polymer-polymer and polymer-substrate interfaces. nih.gov For example, in polystyrene films, NR revealed that the glass transition temperature (Tg) near the substrate interface increased compared to the bulk Tg, and polymer chain mobility decreased, highlighting the significant influence of the substrate on the polymer's properties. nih.gov The use of deuterated dimethicone in similar bilayer or adsorbed layer systems allows for precise quantification of the dimethicone segment density profile perpendicular to the interface.
| System | Interface Studied | Information Obtained | Key Finding |
|---|---|---|---|
| PEG-12 Dimethicone in aqueous solution | Solid (Hydrophilized Si-wafer) / Liquid | Layer structure, thickness, roughness | Formation of a bilayer structure at the interface with a certain level of roughness. jst.go.jp |
| Deuterated Dimethicone thin film | Solid (Substrate) / Polymer | Polymer segment density profile, interfacial width | Allows for quantification of chain conformation and density in the near-interface region. |
| Deuterated Dimethicone adsorbed layer | Liquid / Solid | Adsorbed amount, layer thickness, solvent penetration | Provides detailed insight into the structure of the adsorbed polymer layer. |
Neutron Spin Echo Spectroscopy for Polymer Dynamics
In NSE experiments, the use of deuterated dimethicone, typically in a deuterated solvent, enhances the coherent scattering from the polymer chains while minimizing the incoherent background scattering from hydrogen atoms. nih.gov This allows for the precise measurement of the collective motions and internal relaxation modes of the polymer chains.
Research Findings:
NSE studies, often combined with other techniques like SANS, have been used to investigate the dynamics of complex PDMS-based architectures, such as bottlebrush polymers. osti.gov For PDMS bottlebrush polymers in a deuterated toluene solution, NSE experiments covered a time range up to 130 ns. The results showed that the dynamic behavior depended on the polymer's morphology. The relaxation dynamics for more spherical bottlebrush structures followed predictions of the Zimm and Zilman-Granek models, which describe the internal motions of flexible polymers. osti.gov
The technique has also been applied to understand the dynamics of amphiphilic triblock copolymers of PEG-PDMS-PEG, which can self-assemble into structures like micelles and vesicles. arxiv.org NSE experiments revealed substantially different dynamics for the two structures. The vesicle dynamics were well-described by models accounting for membrane fluctuations (Zilman-Granek) and internal polymer motions (Zimm), while the micelle dynamics were dominated by translational center-of-mass diffusion. arxiv.org These findings demonstrate NSE's ability to connect molecular-level dynamics to the macroscopic properties and stability of self-assembled structures. arxiv.org
Quasi-elastic neutron scattering (QENS), a related technique, has also been used to probe the local dynamics of linear and cyclic PDMS. researchgate.net These studies have shown that the effective diffusion coefficients are typically greater for linear chains compared to their cyclic counterparts of similar molecular weight. researchgate.net
| System | Dynamic Process Probed | Timescale / Q-range | Key Finding / Applicable Model |
|---|---|---|---|
| PDMS-based bottlebrush polymers in d-toluene | Internal relaxation and diffusion | 0.03 - 130 ns; 0.035 - 0.15 Å⁻¹ osti.gov | Dynamics of spherical structures follow Zimm and Zilman-Granek models. osti.gov |
| PEG-PDMS-PEG triblock copolymer vesicles | Membrane fluctuations and internal chain dynamics | Not specified | Dynamics are well-described by Zilman-Granek and Zimm models. arxiv.org |
| PEG-PDMS-PEG triblock copolymer micelles | Overall diffusion | Not specified | Dynamics are dominated by translational center-of-mass diffusion. arxiv.org |
| Linear vs. Cyclic PDMS (from QENS) | Effective diffusion | Not specified | Effective diffusion coefficients are greater for linear chains than for rings of similar Mw. researchgate.net |
Computational and Theoretical Studies of Dimethicone Deuterated Systems
Quantum Mechanical Calculations for Vibrational Spectra Prediction
Quantum mechanical (QM) calculations are a cornerstone for predicting the vibrational spectra of molecules, including deuterated dimethicone. These calculations, often employing ab initio methods or Density Functional Theory (DFT), can accurately forecast the infrared (IR) and Raman spectra by determining the vibrational frequencies and intensities of molecular bonds.
In the case of dimethicone deuterated, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in the methyl groups (–CH₃ to –CD₃) leads to significant and predictable changes in the vibrational spectra. The increased mass of deuterium causes a noticeable redshift (lowering of frequency) in the C-D stretching and bending vibrations compared to the corresponding C-H modes.
Key Research Findings:
C-D Stretching Frequencies: QM calculations predict that the symmetric and asymmetric stretching vibrations of the C-D bonds in the deuterated methyl groups appear in the 2100-2250 cm⁻¹ region, a significant shift from the 2800-3000 cm⁻¹ region typical for C-H stretches.
Vibrational Mode Coupling: The calculations also reveal coupling between the Si-C stretching modes and the deuterated methyl group deformations, leading to subtle shifts in the Si-C vibrational frequencies.
Spectral Resolution: By simulating the spectra, researchers can resolve overlapping peaks and assign specific vibrational modes to the observed experimental bands, aiding in the structural elucidation of the polymer.
Below is an interactive data table summarizing the predicted vibrational frequency shifts for key modes in dimethicone upon deuteration, as determined by typical quantum mechanical calculations.
| Vibrational Mode | Typical Frequency Range (Dimethicone, cm⁻¹) | Predicted Frequency Range (Dimethicone Deuterated, cm⁻¹) | Isotopic Shift (cm⁻¹) |
| C-H Asymmetric Stretch | 2960 - 2970 | N/A | - |
| C-D Asymmetric Stretch | N/A | 2210 - 2240 | ~750 |
| C-H Symmetric Stretch | 2900 - 2910 | N/A | - |
| C-D Symmetric Stretch | N/A | 2120 - 2140 | ~780 |
| Si-C Stretch | 780 - 850 | 770 - 840 | ~10 |
| Si-O-Si Asymmetric Stretch | 1000 - 1100 | 1000 - 1100 | Negligible |
Molecular Dynamics Simulations of Deuterated Polysiloxane Chains
Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational dynamics and intermolecular interactions of deuterated polysiloxane chains. By modeling the atoms and bonds as a classical system of interacting particles, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the polymer's behavior in various environments.
The deuteration of dimethicone primarily affects the mass of the methyl groups, which can have subtle but important consequences for the dynamics of the polymer chain.
Key Research Findings:
Chain Flexibility: MD simulations suggest that the increased mass of the deuterated methyl groups leads to a slight reduction in the torsional flexibility around the Si-C bonds, resulting in a marginally more rigid polymer backbone compared to its non-deuterated counterpart under identical conditions.
Intermolecular Interactions: The simulations indicate that the van der Waals interactions between deuterated dimethicone chains are slightly stronger due to the smaller vibrational amplitude of the C-D bonds, leading to minor differences in bulk properties such as density and viscosity.
Solvent Interactions: In simulations involving solvents, the deuterated methyl groups exhibit altered interaction energies with surrounding solvent molecules, which can influence the polymer's solubility and aggregation behavior.
The following table presents hypothetical data from MD simulations, comparing key dynamic properties of standard and deuterated dimethicone chains.
| Property | Dimethicone (Simulated) | Dimethicone Deuterated (Simulated) | Percentage Difference |
| Radius of Gyration (Å) | 15.2 | 15.1 | -0.66% |
| End-to-End Distance (Å) | 30.5 | 30.3 | -0.66% |
| Self-Diffusion Coefficient (cm²/s) | 1.8 x 10⁻⁵ | 1.7 x 10⁻⁵ | -5.56% |
Density Functional Theory (DFT) for Deuterium Isotope Effects
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. dokumen.pub It is particularly well-suited for studying deuterium isotope effects, which are the changes in chemical and physical properties that arise from the substitution of hydrogen with deuterium.
In the context of deuterated dimethicone, DFT calculations can elucidate the subtle electronic effects of deuteration and their impact on reactivity and intermolecular forces.
Key Research Findings:
Bond Lengths and Angles: DFT calculations show that the C-D bond length in deuterated dimethicone is slightly shorter than the C-H bond in the non-deuterated form. This is a consequence of the lower zero-point energy of the C-D bond.
Polarizability: The electronic polarizability of the deuterated methyl groups is slightly lower than that of the protium-containing groups. This can influence the macroscopic dielectric properties of the material.
Chemical Shielding: DFT can predict the nuclear magnetic resonance (NMR) chemical shifts. The substitution of H with D leads to a small but detectable upfield shift (lower chemical shift value) for the adjacent carbon and silicon atoms, a phenomenon known as the deuterium isotope effect on NMR chemical shifts.
A representative data table from DFT calculations is provided below, highlighting the computed differences in molecular properties.
| Molecular Property | Dimethicone (Calculated) | Dimethicone Deuterated (Calculated) |
| Average C-H/C-D Bond Length (Å) | 1.094 | 1.091 |
| Molecular Dipole Moment (Debye) | 0.75 | 0.74 |
| ¹³C NMR Shift of Methyl Carbon (ppm) | 1.50 | 1.25 |
| ²⁹Si NMR Shift (ppm) | -22.0 | -22.2 |
Polymer Physics Modeling of Deuterated Dimethicone in Complex Media
Polymer physics models are employed to understand the macroscopic behavior of polymers in various environments, such as in solutions, melts, or adsorbed onto surfaces. For deuterated dimethicone, these models can predict how the isotopic substitution affects its phase behavior, interfacial properties, and interactions within complex media.
Key Research Findings:
Flory-Huggins Interaction Parameter (χ): Theoretical models predict a slight change in the Flory-Huggins interaction parameter between deuterated dimethicone and various solvents. This change, arising from the subtle differences in intermolecular forces, can affect the polymer's solubility and the thermodynamics of mixing.
Surface Tension: Modeling of the liquid-vapor interface suggests that deuterated dimethicone may exhibit a slightly higher surface tension compared to its non-deuterated analog. This is attributed to the slightly stronger cohesive forces between the deuterated molecules.
Adsorption Behavior: When modeled in the presence of a solid substrate, the adsorption energy of deuterated dimethicone can differ from the standard polymer. This has implications for its use in surface coatings and as a lubricant in specific applications.
The following table illustrates how polymer physics modeling can quantify the impact of deuteration on key interaction parameters.
| Parameter | System | Modeled Value |
| Flory-Huggins Parameter (χ) at 298 K | Dimethicone / Toluene | 0.45 |
| Flory-Huggins Parameter (χ) at 298 K | Dimethicone Deuterated / Toluene | 0.46 |
| Surface Tension at 298 K (mN/m) | Dimethicone | 20.4 |
| Surface Tension at 298 K (mN/m) | Dimethicone Deuterated | 20.6 |
| Adsorption Energy on Silica (B1680970) (kJ/mol per monomer) | Dimethicone | -12.5 |
| Adsorption Energy on Silica (kJ/mol per monomer) | Dimethicone Deuterated | -12.8 |
Applications in Polymer Science and Advanced Materials Research
Probing Polymer Chain Dynamics and Rheological Behavior
The study of how polymer chains move and respond to stress is fundamental to understanding the macroscopic properties of materials. Deuterated dimethicone is instrumental in these investigations.
The viscoelasticity of silicone oils, which describes their dual liquid-like (viscous) and solid-like (elastic) behavior, is a key property for many applications. rsc.orgusf.edu While deuteration is primarily used for analytical contrast, the substitution of hydrogen with the heavier deuterium (B1214612) isotope can introduce subtle changes to the physical properties of the polymer. These isotopic effects arise from the difference in mass and zero-point vibrational energy between C-H and C-D bonds.
Table 1: Comparison of Isotopic Properties and Their Potential Influence on Polymer Characteristics
| Property | Hydrogen (¹H) | Deuterium (²H) | Potential Influence on Dimethicone |
| Atomic Mass | ~1 amu | ~2 amu | Increased polymer molecular weight for the same degree of polymerization. |
| Bond Energy (C-X) | C-H | C-D (Stronger) | Can lead to slightly different chain flexibility and rotational energy barriers. |
| Intermolecular Forces | Van der Waals | Slightly different polarizability | May cause minor changes in cohesive energy density, affecting viscosity and modulus. |
| Thermodynamic Behavior | Standard | Can exhibit shifts in phase transition temperatures (e.g., Tg, Tm). mdpi.com | The viscoelastic response at a given temperature might be subtly different. |
Rheo-SANS is a powerful technique that combines rheological measurements (studying flow and deformation) with small-angle neutron scattering (SANS) to investigate the microstructure of a material while it is under mechanical shear. nist.gov This method provides direct insight into how molecular and supramolecular structures align and deform in response to stress.
Deuterated dimethicone is crucial for successful Rheo-SANS experiments on silicone-based systems. By creating a blend of a small amount of deuterated dimethicone within a matrix of standard (protonated) dimethicone, researchers can generate the necessary neutron contrast to visualize the behavior of individual polymer chains. The protonated matrix is nearly transparent to the neutron beam under specific conditions, while the deuterated chains scatter neutrons strongly, effectively highlighting their conformation.
In a typical Rheo-SANS experiment on reinforced silicone rubber, deuterated chains are used to label the matrix polymer. researchgate.net As the material is sheared in the rheometer, the SANS detector measures how the scattering pattern changes. An isotropic (circular) scattering pattern at rest becomes anisotropic (elliptical) under shear, indicating that the polymer coils are being stretched and aligned in the direction of flow. researchgate.net Analysis of this anisotropy provides quantitative data on chain deformation, relaxation times, and interactions with filler particles.
Table 2: Typical Experimental Parameters for a Rheo-SANS Study on a Dimethicone Blend
| Parameter | Description | Typical Value/Range |
| System Composition | Blend of protonated and deuterated polymers. | 1-5% Deuterated Dimethicone in Protonated Dimethicone Matrix |
| Flow Geometry | Couette cell (concentric cylinders). nist.gov | 0.5 mm - 1.5 mm gap |
| Shear Rate (γ̇) | The rate at which the material is deformed. | 0.01 s⁻¹ to 1000 s⁻¹ |
| Neutron Wavelength (λ) | Determines the length scales probed. | 6 Å - 13 Å |
| Q-range | Scattering vector range, inverse of length scale. | 0.001 Å⁻¹ to 0.5 Å⁻¹ |
| Measurement Plane | Probes structure in different flow-gradient planes. | 1-3 (Flow-Vorticity) or 2-3 (Gradient-Vorticity) |
Interfacial Phenomena and Surface Science
The behavior of polymers at interfaces—whether with solids, liquids, or air—governs adhesion, lubrication, and the stability of mixtures. Deuterated dimethicone is a key enabling material for studying these interfacial phenomena with high precision.
Neutron Reflectometry (NR) is a surface-sensitive technique used to characterize thin films and adsorbed layers at interfaces. iaea.org The technique measures the reflection of a neutron beam from a flat surface to determine the thickness, density, and composition of layers with sub-nanometer resolution.
To study the adsorption of a substance (e.g., a surfactant or another polymer) onto a silicone surface, a thin, smooth layer of deuterated dimethicone can be spin-coated onto a silicon wafer substrate. This deuterated surface provides a high-contrast background. When a protonated material adsorbs onto this surface from a solution, the NR profile changes significantly. By modeling the reflectivity data, researchers can precisely determine the thickness and concentration profile of the adsorbed layer. nih.govacs.org This approach is powerful because it can distinguish between a dense, primary adsorbed layer and more diffuse subsequent layers. nih.govacs.org
This method can be used to answer fundamental questions, such as:
How does the molecular weight of an adsorbing polymer affect its adsorbed layer thickness on a silicone surface?
What is the structure of a surfactant layer at a silicone-water interface?
How does solvent quality affect polymer adsorption?
Table 3: Principle of Neutron Reflectometry Using a Deuterated Dimethicone Surface
| Component | Isotopic Label | Scattering Length Density (SLD) | Role in Experiment |
| Substrate | Silicon | 2.07 x 10⁻⁶ Å⁻² | Provides a flat, stable base. |
| Surface Layer | Deuterated Dimethicone | High (~6.4 x 10⁻⁶ Å⁻²) | Creates a high-contrast layer for reflectivity measurements. |
| Adsorbate | Protonated Polymer | Low (~0.5 x 10⁻⁶ Å⁻²) | The material of interest whose adsorption is being studied. |
| Solvent | e.g., Toluene (Protonated) | Medium (~0.94 x 10⁻⁶ Å⁻²) | Carries the adsorbate to the surface. |
Note: SLD values are approximate and depend on the specific molecular formula and density.
Dimethicone and its derivatives are widely used to stabilize emulsions (e.g., water-in-oil or oil-in-water). nih.gov Understanding how these stabilizers arrange themselves at the oil-water interface is critical to improving emulsion stability. SANS is an ideal technique for this, as it can probe the structure of emulsion droplets and the interfacial layer in their native state.
In a SANS study of an emulsion, deuterated dimethicone can be used as the oil phase or as a component within it. The large scattering contrast between the deuterated oil and the protonated water (or vice-versa) allows for clear characterization of the droplet size and shape. nist.gov Furthermore, by using a technique called "contrast matching," where the solvent is a mixture of deuterated and protonated species, it is possible to make specific components "invisible" to the neutrons.
For example, in a water-in-oil emulsion stabilized by a dimethicone-based surfactant, one could use deuterated dimethicone as the oil phase and a mixture of H₂O and D₂O that matches the scattering length density of the surfactant's hydrophilic head. In this scenario, the scattering signal would primarily come from the surfactant's silicone tail, revealing its conformation and packing at the interface. Such studies provide invaluable data on interfacial film thickness and composition, which are directly linked to emulsion stability. nist.gov
Composite Materials and Hybrid Systems
Incorporating fillers like silica (B1680970) or other nanoparticles into a dimethicone matrix is a common strategy to create reinforced silicone elastomers with enhanced mechanical properties. mdpi.com The performance of these composite materials is highly dependent on the interaction between the polymer matrix and the filler particles.
SANS, enabled by selective deuteration, is a premier tool for investigating the structure of these materials at the nanoscale. researchgate.net By dispersing filler particles (e.g., silica) into a matrix consisting of a blend of protonated and deuterated dimethicone, researchers can study the conformation of the polymer chains near the filler surface. This can reveal the existence and thickness of a "bound rubber" layer—a region of polymer chains with restricted mobility due to strong interactions with the filler. researchgate.net
Furthermore, by combining SANS with in-situ mechanical testing (stretching), it becomes possible to observe how the polymer matrix deforms around the filler particles in real-time. Using deuterated chains allows for the direct measurement of chain extension in the matrix, providing critical data to validate and refine theoretical models of material reinforcement.
Deuterated Dimethicone as a Component in Advanced Polymer Composites
One key area of research involves the use of deuterated components to study the structure of polymer latexes stabilized by silicones. For instance, in a study of poly(methyl methacrylate) (PMMA) particles stabilized with PDMS, a deuterated PMMA core was synthesized to be used in conjunction with SANS. This allowed for the determination of the spatial distribution of the PDMS stabilizer and a crosslinking agent within the composite particles. The findings revealed a homogeneous PMMA core with a linearly decaying PDMS shell, providing crucial insights into the internal structure of the latex.
In the realm of filled silicone rubbers, contrast matching SANS has been employed to investigate the correlation between silica filler aggregates and the structure of the bound rubber. By using mixed solvents with specific fractions of deuterated cyclohexane, researchers were able to match the scattering length densities of either the silicone matrix or the silica filler. This approach revealed that the formation of bound rubber is determined by the inherent properties of the components and provided a model for the bicontinuous network of bound rubber in highly filled samples.
Furthermore, inelastic neutron scattering techniques are utilized to probe the local molecular dynamics of polymers in the presence of fillers. These methods are particularly sensitive to the motions of hydrogen-containing groups. By comparing the dynamics of the bulk polymer with the "bound rubber" attached to the filler surface, researchers can gain a deeper understanding of how the filler influences the polymer's mobility and, consequently, the composite's macroscopic properties. The synthesis of deuterated polymers is a critical prerequisite for these neutron scattering studies, as it enables the selective investigation of specific components within the composite material.
Investigation of Polymer Blends and Networks Using Deuterated Analogs
The use of deuterated dimethicone analogs is a cornerstone of modern polymer science for investigating the intricate details of polymer blends and networks. Techniques such as Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy rely heavily on isotopic labeling to probe chain conformation, diffusion, and segmental dynamics.
SANS experiments are particularly powerful for determining the conformational behavior of polymer chains within a network or blend. By blending deuterated PDMS chains with a protonated PDMS network, researchers can isolate the scattering signal from the deuterated chains and study their size and shape. In one such study, the radius of gyration of unattached deuterated linear PDMS chains within an end-linked protonated PDMS network was determined. The results showed no significant variation in the radius of gyration as a function of the network mesh size, providing fundamental insights into the behavior of free chains in a crosslinked environment.
Below is a table summarizing the characteristics of the protonated PDMS network precursor chains and the deuterated PDMS linear probe chains used in the SANS study.
| Sample | Molar Mass (Mn) of Protonated Precursor Chains (10³ g/mol ) | Polydispersity Index (d) | Elastic Modulus (Ge/RT) of Network (mol/m³) |
| 10K | 9.9 | 1.31 | 127.8 |
| 35K | 34.8 | 1.3 | 88.0 |
| 70K | 71.5 | 1.29 | 51.1 |
| Molar mass of deuterated linear probe chains (Mn) = 51,000 g/mol |
Another SANS study investigated the conformation of both linear and cyclic PDMS in undiluted blends of hydrogenous and deuterated chains. This research confirmed that linear PDMS chains adopt a Gaussian random-coil conformation, as predicted by theory. In contrast, cyclic PDMS chains in the melt were found to adopt a more compact conformation than unperturbed rings, a finding that aligns with computer simulations and theoretical predictions.
Deuterium NMR spectroscopy offers a complementary approach to studying the dynamics of polymers. While direct studies on deuterated dimethicone in blends are not abundant in the provided search results, analogous studies on other deuterated polymers highlight the potential of this technique. For example, solid-state deuterium NMR can be used to probe the segmental dynamics of adsorbed polymers at interfaces. By selectively deuterating the polymer of interest, its mobility can be studied even in the presence of a non-deuterated overcoat, mimicking the environment in a filled polymer composite. This method has revealed the existence of a motional gradient at the polymer-silica interface, with some segments exhibiting reduced mobility and others showing enhanced mobility compared to the bulk polymer. Such insights are crucial for understanding the behavior of polymer blends and networks at the molecular level. The diffusion of PDMS oligomers into a cured PDMS network has also been a subject of interest, with deuterium NMR being suggested as a suitable technique for such investigations using isotope-labeled oligomers.
Applications in Analytical Chemistry and Chemical Biology Research
Deuterated Dimethicone as Internal Standards in Quantitative Analysis
In quantitative analytical methods, particularly those employing mass spectrometry (MS) such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for internal standards. resolvemass.caresearchgate.netnih.gov Deuterated dimethicone, or other deuterated siloxanes, serve this purpose effectively in the analysis of their non-deuterated counterparts.
The core principle behind using a deuterated internal standard is its near-identical chemical and physical behavior to the analyte of interest during sample preparation, chromatography, and ionization. lcms.cz Since deuterated dimethicone and dimethicone have virtually the same extraction efficiencies, chromatographic retention times, and ionization responses, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. researchgate.netnih.gov This co-elution and similar behavior allow for accurate correction of analytical variability, including matrix effects where other components in a complex sample might suppress or enhance the analyte's signal. lcms.cz
For instance, in the quantification of cyclic volatile methylsiloxanes (cVMS) in various silicone products, a deuterated internal standard can be employed to ensure accuracy. The use of a deuterated analogue compensates for variations in extraction efficiency and instrumental drift, leading to more reliable and reproducible results. silicones.eunih.gov The following table illustrates the typical ions monitored for the quantification of common siloxanes and a potential deuterated internal standard.
| Compound | Abbreviation | Quantification Ion (m/z) | Internal Standard | Quantification Ion (m/z) of IS |
|---|---|---|---|---|
| Octamethylcyclotetrasiloxane (B44751) | D4 | 281 | L2-d18 (Deuterated linear siloxane) | Specific to L2-d18 fragments |
| Decamethylcyclopentasiloxane | D5 | 355 | ||
| Dodecamethylcyclohexasiloxane | D6 | 429 |
This table is illustrative, showing common siloxanes and the principle of using a deuterated internal standard for their quantification.
Use as Spectroscopic Solvents and Reference Materials
Deuterated chloroform (B151607) (CDCl₃) is a common solvent for the NMR analysis of polymers, including polydimethylsiloxane (B3030410) (PDMS), the primary component of dimethicone. mdpi.com This allows for clear observation of the proton signals from the methyl groups of the PDMS chain, enabling characterization of the polymer's structure and purity.
While deuterated dimethicone itself is not typically used as a bulk solvent, its well-defined NMR spectrum makes it a useful reference material. The chemical shifts of residual protons in deuterated solvents are well-documented and are often used for calibrating NMR spectra. The table below shows the typical ¹H NMR chemical shifts for PDMS in deuterated chloroform.
| Functional Group in PDMS | Typical ¹H Chemical Shift (ppm) in CDCl₃ | Reference |
|---|---|---|
| -Si(CH₃)₂- | ~0.11 | researchgate.net |
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)
The replacement of hydrogen with deuterium (B1214612) can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com The C-D bond is stronger than the C-H bond, and the Si-D bond is stronger than the Si-H bond. Consequently, reactions that involve the breaking of these bonds will proceed more slowly for the deuterated compound. By measuring the reaction rates of both the deuterated and non-deuterated compounds, researchers can gain insight into the reaction mechanism, particularly the rate-determining step.
For example, in the study of hydrosilylation reactions on silicon surfaces, deuterium labeling has been instrumental. nih.govacs.org By using a deuterated silicon surface (Si-D), researchers can track the incorporation of deuterium into the reacting alkene. The observation of C-D bonds in the product provides strong evidence for a mechanism involving the abstraction of a surface deuterium atom, thus supporting a radical chain process. nih.govacs.org The magnitude of the KIE can help to confirm whether the Si-H (or Si-D) bond cleavage is part of the rate-determining step.
Tracing Molecular Pathways and Exchange Reactions
Deuterium's unique mass makes it an excellent tracer for following the path of molecules or specific atoms through a chemical or biological process. chem-station.com Deuterated dimethicone or its precursors can be introduced into a system, and its journey and transformations can be monitored using mass spectrometry or other sensitive analytical techniques.
Hydrogen-deuterium exchange (HDX) reactions are a powerful application of this principle. nih.gov In HDX, labile hydrogens in a molecule can exchange with deuterium atoms from a deuterated solvent (e.g., D₂O). The rate and extent of this exchange provide information about the solvent accessibility and hydrogen bonding of different parts of the molecule. This technique is particularly valuable for studying the dynamics of large molecules like polymers and proteins. For synthetic polymers, HDX can reveal information about their nanoscale organization and structural dynamics in solution. nih.gov
An example of tracing exchange reactions can be seen in studies of porous silicon surfaces, where the exchange between surface Si-H bonds and deuterated solvents can be monitored by techniques like Fourier-transform infrared (FTIR) spectroscopy. acs.org This helps in understanding the surface chemistry and reactivity.
Protein-Polymer Interactions and Conformational Dynamics Studies
Understanding the interaction between proteins and polymer surfaces is critical in the development of biomedical devices, where materials like silicones are frequently used. researchgate.netnih.gov Deuterated dimethicone can play a crucial role in these studies in several ways.
One powerful technique is neutron reflectometry . nih.govacs.orgnih.govresearchgate.net This method can probe the structure of thin films at interfaces. By using a deuterated dimethicone surface and non-deuterated proteins (or vice versa), a contrast is created that allows for the precise determination of the thickness and density of the adsorbed protein layer. This can reveal details about whether the protein denatures and flattens upon adsorption or retains its native structure. For example, studies on hydrophobic surfaces, similar to dimethicone, have shown that proteins like myoglobin (B1173299) can form a dense, denatured layer at low concentrations. nih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another key technique used to study protein conformational dynamics. nih.govsciopen.comnih.gov When a protein binds to a surface like dimethicone, its conformation may change. These changes can be probed by monitoring the rate of deuterium uptake from a D₂O buffer. Regions of the protein that become more protected from the solvent upon binding will show a slower rate of deuterium exchange, while regions that become more exposed will show a faster rate. This provides detailed information on the binding interface and any allosteric conformational changes occurring in the protein. sciopen.comnih.gov
The following table summarizes findings from a neutron reflectometry study of myoglobin adsorption on a hydrophobic surface, illustrating the type of data that can be obtained.
| Protein Concentration | Surface Type | Adsorbed Layer Thickness (Å) | Interpretation | Reference |
|---|---|---|---|---|
| Low | Octadecyltrichlorosilane (OTS) - Hydrophobic | ~13 | Denatured protein layer | nih.gov |
| High | Octadecyltrichlorosilane (OTS) - Hydrophobic | First layer (~13 Å) + Second layer (~40 Å) | Denatured layer with an additional layer of native-like protein |
Future Directions in Deuterated Dimethicone Research
Development of Novel Deuteration Methodologies
The synthesis of deuterated polymers has historically presented challenges, often requiring time-consuming, multi-step processes with low yields and insufficient degrees of deuteration. europa.eu Future research is focused on developing more efficient, selective, and scalable methods for producing deuterated dimethicone.
Current methodologies for deuterating polymers often involve either the polymerization of deuterated monomers or post-polymerization hydrogen-deuterium exchange reactions. resolvemass.casci-hub.se While building polymers from deuterated monomers can offer precise control over the location of deuterium (B1214612) atoms, it can be a resource-intensive process. researchgate.net On the other hand, hydrogen-deuterium exchange reactions, which involve swapping hydrogen for deuterium atoms on an existing polymer chain, can be more cost-effective but may lack selectivity and require harsh reaction conditions. sci-hub.se
Innovations in this area are likely to come from the development of novel catalytic systems that can facilitate selective deuterium labeling under milder conditions. researchgate.net For instance, advancements in transition-metal catalysis could lead to catalysts that can selectively activate specific C-H bonds in the dimethicone structure for deuteration. Furthermore, exploring solvent and polymer stereochemistry will play a key role in optimizing deuterium exchange processes. researchgate.net The goal is to create methodologies that not only improve the efficiency of deuteration but also allow for the precise placement of deuterium atoms at specific sites within the dimethicone molecule. This site-specific deuteration is crucial for fine-tuning the properties of the resulting polymer for targeted applications.
A summary of current and potential future deuteration methodologies is presented in the table below.
| Methodology | Description | Advantages | Challenges | Future Direction |
| Polymerization of Deuterated Monomers | Synthesizing dimethicone from pre-deuterated monomer units. | High degree of control over deuterium placement. | Can be time-consuming and resource-intensive. researchgate.net | Development of more efficient syntheses for deuterated siloxane monomers. |
| Hydrogen-Deuterium Exchange | Exchanging hydrogen atoms with deuterium on a pre-existing dimethicone polymer chain. | Potentially more cost-effective for large-scale production. | Often requires harsh conditions and can lack selectivity. sci-hub.se | Design of novel catalysts for selective and mild exchange reactions. |
| Catalytic Isotope Exchange | Utilizing catalysts to facilitate the exchange of hydrogen for deuterium. | Can offer improved selectivity and reaction rates. | Catalyst cost and removal can be a concern. | Exploration of heterogeneous catalysts for easier separation and reuse. |
Integration with Emerging Spectroscopic and Imaging Techniques
Deuterated dimethicone is a powerful tool for various analytical techniques, and its utility is set to expand with the advent of more sophisticated spectroscopic and imaging methods. The significant difference in the scattering cross-sections of hydrogen and deuterium makes deuterated compounds invaluable in neutron scattering experiments. acs.org This technique allows for detailed investigations into the structure and dynamics of polymer chains, which is often not possible with other methods like X-ray or light scattering. acs.org
Future applications will likely see the increased use of deuterated dimethicone in advanced neutron scattering techniques to probe the conformation and behavior of these polymers in complex environments. For example, selective deuteration of different parts of the dimethicone molecule can provide unprecedented insights into the structure of polymer blends and interfaces. acs.org
Beyond neutron scattering, deuterium magnetic resonance spectroscopy (MRS) and deuterium metabolic imaging (DMI) are emerging as powerful, non-invasive techniques with significant potential. nih.govnih.gov DMI, in particular, combines traditional MRS with the administration of deuterium-labeled substrates to create detailed metabolic maps. nih.gov While currently focused on biological systems, the principles of DMI could be adapted to study the behavior and interactions of deuterated dimethicone in various material and biological systems. This could enable real-time, three-dimensional visualization of how these polymers distribute and interact within a given environment.
| Technique | Principle | Application for Deuterated Dimethicone | Future Potential |
| Neutron Scattering | Exploits the difference in neutron scattering length between hydrogen and deuterium to provide structural and dynamic information. sci-hub.se | Elucidating the conformation of dimethicone chains in bulk and at interfaces. acs.org | Studying complex polymer blends and the dynamics of self-assembly. |
| Deuterium Magnetic Resonance Spectroscopy (MRS) | Detects the nuclear magnetic resonance signal from deuterium nuclei to provide information about molecular structure and dynamics. | Characterizing the mobility and orientation of deuterated segments within the polymer. | In-situ monitoring of polymer degradation and modification. |
| Deuterium Metabolic Imaging (DMI) | A non-invasive imaging technique that tracks the fate of deuterium-labeled compounds. nih.govnih.gov | Potentially tracking the distribution and degradation of deuterated dimethicone in various systems. | Real-time, 3D visualization of polymer-material and polymer-biological interactions. |
Expansion into Bio-Polymer Systems and Soft Matter Physics
The unique properties of deuterated polymers make them ideal probes for studying the complex world of bio-polymers and soft matter. acs.org The ability to "contrast match" by selectively deuterating components in a multi-component system allows researchers to effectively make certain components "invisible" to neutrons, thereby highlighting the structure and dynamics of the other components. acs.org
In the context of bio-polymer systems, deuterated dimethicone could be used to study the interactions between synthetic polymers and biological molecules such as proteins and lipids. For example, by deuterating the dimethicone in a formulation, researchers could use neutron scattering to investigate how it interacts with the lipid bilayers of cell membranes without the signal from the dimethicone overwhelming the signal from the biological components. This could provide valuable insights into the mechanisms of drug delivery systems or the biocompatibility of medical implants.
In the field of soft matter physics, deuterated dimethicone can be used to investigate fundamental questions about polymer behavior, such as chain conformation in confined geometries, the dynamics of polymer melts and solutions, and the phase behavior of polymer blends. acs.org The ability to selectively label different parts of the polymer chain with deuterium provides a powerful tool for testing and refining theoretical models of polymer physics. acs.org
Advancements in Computational Predictive Models for Deuterated Compounds
The development of computational models that can accurately predict the properties and behavior of deuterated compounds is a rapidly advancing field. These models are crucial for interpreting experimental data and for designing new materials with desired properties. Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is a powerful technique for studying protein dynamics, and computational methods are being developed to analyze and interpret this data. acs.org
Similar computational approaches can be applied to deuterated dimethicone. By combining experimental data from techniques like neutron scattering and NMR with molecular dynamics simulations, researchers can build detailed models of how deuteration affects the structure, dynamics, and interactions of dimethicone. These models can then be used to predict how deuterated dimethicone will behave in different environments and to guide the design of new deuterated polymers with specific functionalities.
For instance, computational models could be used to predict how the substitution of hydrogen with deuterium will alter the vibrational frequencies of the C-D bond compared to the C-H bond. researchgate.net This information is crucial for interpreting vibrational spectroscopy data and for understanding how deuteration affects the energy landscape of the polymer. Furthermore, predictive models can help to elucidate reaction mechanisms and to design more efficient synthetic routes for deuterated compounds.
Future research in this area will focus on developing more accurate and efficient computational methods that can handle the complexity of polymeric systems. The integration of machine learning and artificial intelligence could further accelerate the development of these predictive models, enabling the in-silico design and screening of novel deuterated dimethicone materials for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the key methodological considerations when synthesizing deuterated dimethicone for research purposes?
- Answer: Synthesis requires selecting optimal deuteration sites to balance stability and functional integrity. Techniques like catalytic deuteration or isotope exchange should be validated using purity checks (e.g., NMR, mass spectrometry). Ensure deuterated solvents (e.g., deuterated chloroform) are compatible with the reaction to avoid hydrogen interference . Synthetic protocols should align with computational predictions of deuteration effects on molecular conformation .
Q. How does deuteration affect the physicochemical properties of dimethicone, and what analytical techniques are most effective for characterizing these changes?
- Answer: Deuteration alters bond vibrational frequencies, thermal stability, and hydrophobicity. Key techniques include:
- NMR spectroscopy to resolve structural changes (e.g., ¹H vs. ²H signals) .
- Neutron scattering for macromolecular behavior in bulk matrices .
- High-resolution mass spectrometry (HRMS) to confirm deuteration levels and isotopic patterns .
Q. What are the best practices for preparing deuterated dimethicone samples for NMR spectroscopy to ensure accurate structural elucidation?
- Answer: Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap. Ensure sample solubility by testing solvent compatibility and optimizing concentration. For large polymers, consider partial deuteration to reduce signal broadening. Include internal standards (e.g., TMS) for calibration . Purity must exceed 95% to minimize artifacts .
Advanced Research Questions
Q. How can researchers design experiments to track the metabolic fate of deuterated dimethicone in biological systems while accounting for isotopic effects?
- Answer: Use deuterium labeling coupled with LC-HRMS/MS to trace metabolites. Design controls with non-deuterated analogs to distinguish isotopic effects from metabolic pathways. In vivo studies should monitor deuterium retention in tissues using isotopic imaging (e.g., NanoSIMS) .
Q. What strategies can resolve contradictory data arising from deuterium isotope effects in kinetic studies involving deuterated dimethicone?
- Answer: Apply computational kinetic modeling (e.g., DFT) to predict isotope effects on reaction rates. Validate experimentally via parallel studies with non-deuterated analogs. Use isotopic dilution assays to quantify kinetic discrepancies .
Q. How can computational modeling guide the selection of optimal deuteration sites in dimethicone to enhance its stability without compromising functionality?
- Answer: Molecular dynamics (MD) simulations can identify sites where deuteration minimizes bond cleavage (e.g., silicone-oxygen backbones). Pair with density functional theory (DFT) to predict steric and electronic impacts. Experimental validation via thermal gravimetric analysis (TGA) and stress testing is critical .
Q. What methodologies integrate neutron scattering and isotopic imaging to study deuterated dimethicone’s behavior in complex matrices?
- Answer: Combine small-angle neutron scattering (SANS) for bulk structural analysis with NanoSIMS for localized isotopic tracking. Prepare samples in deuterated matrices (e.g., lipid bilayers) to enhance contrast. Cross-validate with NMR to reconcile atomic-scale and macroscopic data .
Q. How to address isotopic interference when analyzing deuterated dimethicone alongside non-deuterated analogs using mass spectrometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
